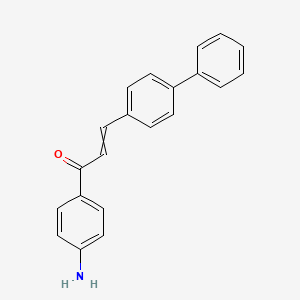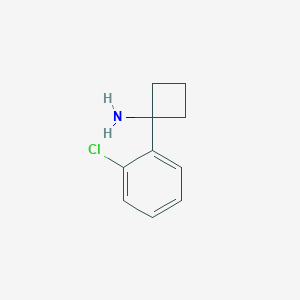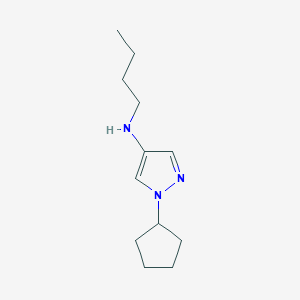![molecular formula C16H23NO2 B11730162 ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate](/img/structure/B11730162.png)
ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat ist eine chirale Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Seine einzigartige Struktur, die einen Cyclopentanring und eine Aminogruppe umfasst, macht es zu einem interessanten Thema für die wissenschaftliche Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat beinhaltet typischerweise die Reaktion von Cyclopentanon mit (1-Phenylethyl)amin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol und einen Temperaturbereich von 50-70 °C. Das Produkt wird dann mit Ethylchlorformiat verestert, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie mikrowellen-gestützter Synthese kann auch die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässriger Lösung.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Cyclopentanderivaten.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle Rolle bei der Enzyminhibition und Proteinbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und analgetische Eigenschaften.
Industrie: Wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an die aktive Stelle von Enzymen binden, deren Aktivität hemmen und verschiedene biochemische Pfade beeinflussen. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führen.
Wirkmechanismus
The mechanism of action of ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl ®-N-(1-Phenylethyl)glycinat
- Cyclisierung von δ-[(s)-1-Phenylethyl]-aminoalkoholen
Einzigartigkeit
Ethyl (1R,2R)-2-[(1-Phenylethyl)amino]cyclopentan-1-carboxylat ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl einer Aminogruppe als auch eines Cyclopentanrings. Diese Kombination von Strukturmerkmalen verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-(1-phenylethylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12?,14-,15-/m1/s1 |
InChI-Schlüssel |
XFESHQNKLZLTHP-JENMUQSASA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730079.png)
![O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B11730086.png)
![O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11730092.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11730096.png)
![2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730104.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11730106.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)

![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730164.png)
![Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11730165.png)
